![molecular formula C10H18N2O4 B14211238 1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole CAS No. 798571-72-9](/img/structure/B14211238.png)
1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole is an organic compound that features an imidazole ring substituted with a 2,3-bis(methoxymethoxy)propyl group
Preparation Methods
The synthesis of 1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Protection of Hydroxyl Groups: The starting material, 2,3-dihydroxypropyl, is protected using methoxymethyl chloride to form 2,3-bis(methoxymethoxy)propyl.
Imidazole Formation: The protected intermediate is then reacted with imidazole under basic conditions to form the desired product.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the methoxymethoxy groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole can be compared with similar compounds such as:
2,2’-Bis(methoxymethoxy)-1,1’-binaphthalene: This compound also features methoxymethoxy groups but differs in its aromatic structure.
1-Methoxy-2-propanol: A simpler compound with a single methoxymethoxy group, used as a solvent in various applications.
The uniqueness of this compound lies in its combination of the imidazole ring and the 2,3-bis(methoxymethoxy)propyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
798571-72-9 |
|---|---|
Molecular Formula |
C10H18N2O4 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-[2,3-bis(methoxymethoxy)propyl]imidazole |
InChI |
InChI=1S/C10H18N2O4/c1-13-8-15-6-10(16-9-14-2)5-12-4-3-11-7-12/h3-4,7,10H,5-6,8-9H2,1-2H3 |
InChI Key |
SETLTLLMTASGSB-UHFFFAOYSA-N |
Canonical SMILES |
COCOCC(CN1C=CN=C1)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl] hydrogen carbonodithioate](/img/structure/B14211155.png)
![N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide](/img/structure/B14211168.png)
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(naphthalen-2-yl)-1H-indole]](/img/structure/B14211174.png)
![Benzamide, N-[2-(2,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14211181.png)
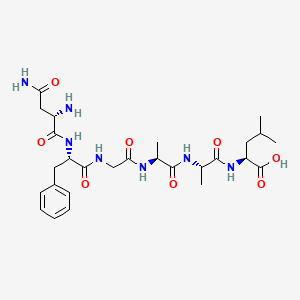
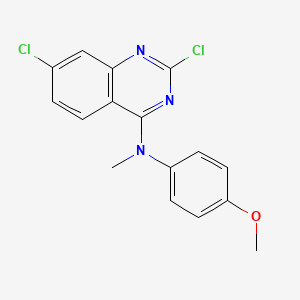
![2-[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]oxirane](/img/structure/B14211208.png)
![4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline](/img/structure/B14211214.png)
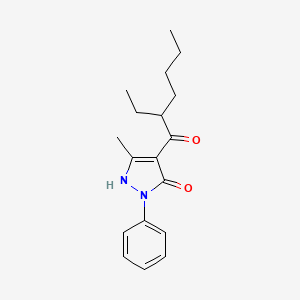
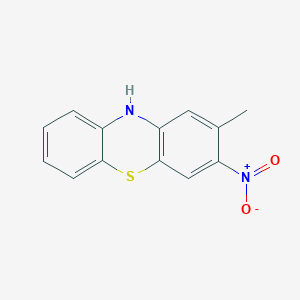
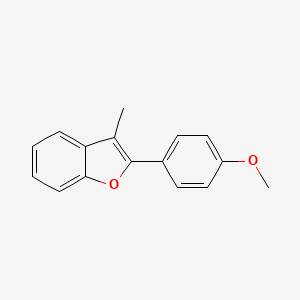
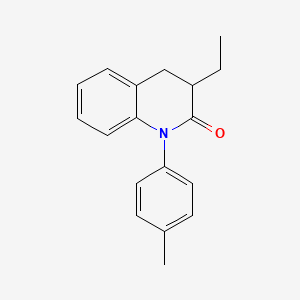
![N-{4-Chloro-5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14211260.png)
![2,2'-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde)](/img/structure/B14211261.png)
